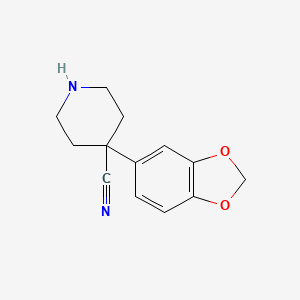
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile is a chemical compound that features a piperidine ring substituted with a benzodioxole moiety and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 1,3-benzodioxole, which is reacted with piperidine.
Formation of Intermediate: The intermediate product is formed by the reaction of 1,3-benzodioxole with piperidine under controlled conditions.
Introduction of Nitrile Group: The nitrile group is introduced through a reaction with a suitable nitrile donor, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted benzodioxole derivatives with various functional groups.
科学研究应用
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its biological activity, including potential anticancer and antimicrobial properties.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their function. These interactions can affect various cellular pathways, including signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
1-(1,3-Benzodioxol-5-yl)piperidine: Lacks the nitrile group but shares the benzodioxole and piperidine moieties.
4-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole: Contains an oxadiazole ring instead of the piperidine ring.
1-(1,3-Benzodioxol-5-yl)-2-aminopropane: Features an aminopropane group instead of the piperidine ring.
Uniqueness
4-(1,3-Benzodioxol-5-yl)piperidine-4-carbonitrile is unique due to the presence of both the benzodioxole and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C13H14N2O2/c14-8-13(3-5-15-6-4-13)10-1-2-11-12(7-10)17-9-16-11/h1-2,7,15H,3-6,9H2 |
InChI 键 |
SUPUNTGJOXXQHK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(C#N)C2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


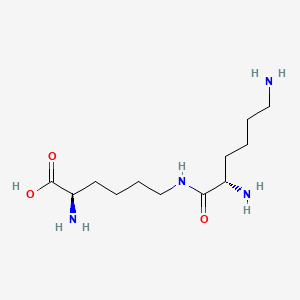
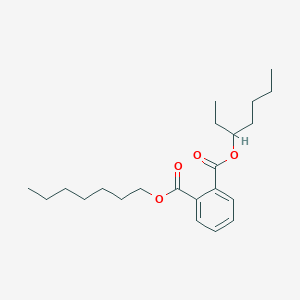
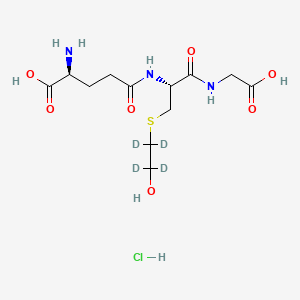
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
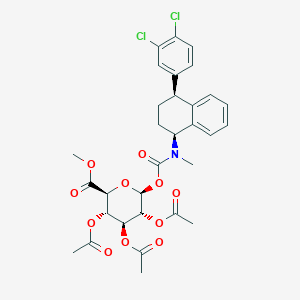
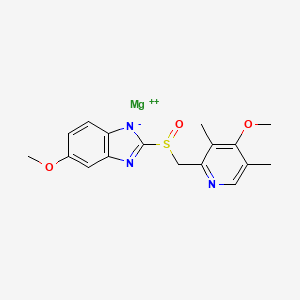
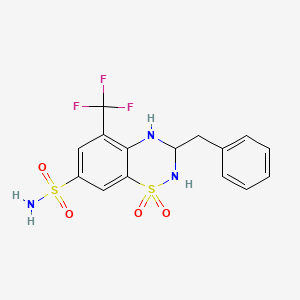
![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
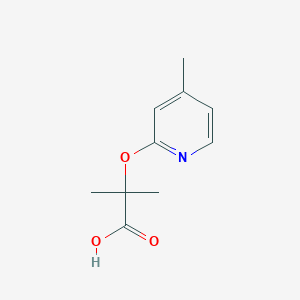
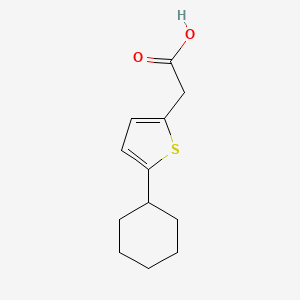
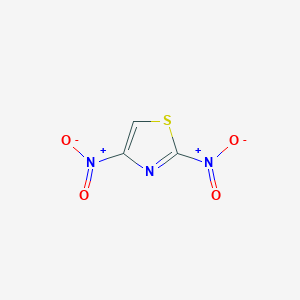
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
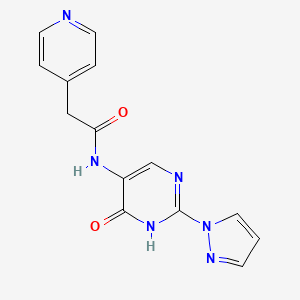
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
